![molecular formula C8H17NO2Si B14351131 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one CAS No. 91504-01-7](/img/no-structure.png)
4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one is an organic compound characterized by the presence of a trimethylsilyl group and an azetidinone ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The azetidinone ring is a four-membered lactam, which is a crucial structural motif in many biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one typically involves the reaction of azetidin-2-one with a trimethylsilylating reagent. One common method is the reaction of azetidin-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
Applications De Recherche Scientifique
4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Propriétés
| 91504-01-7 | |
Formule moléculaire |
C8H17NO2Si |
Poids moléculaire |
187.31 g/mol |
Nom IUPAC |
4-(2-trimethylsilyloxyethyl)azetidin-2-one |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-5-4-7-6-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
WUHKKCUVWUAAMT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCC1CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



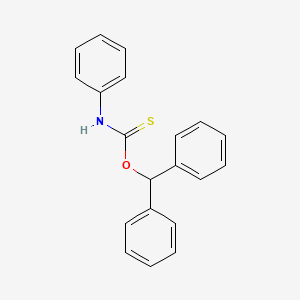
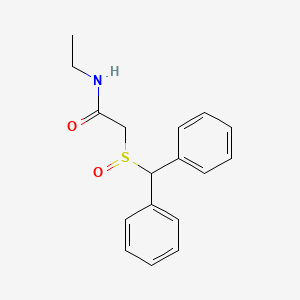
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
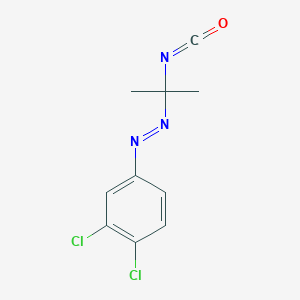
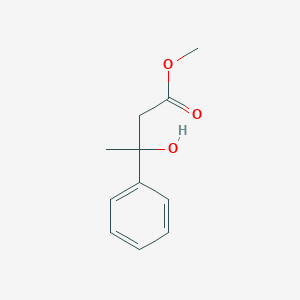

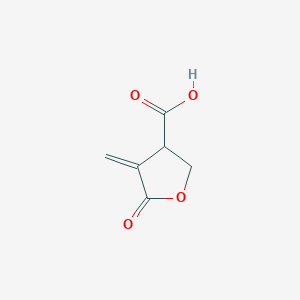
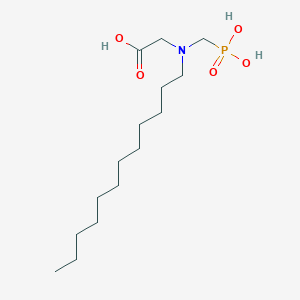
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
